Product packaging for 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside(Cat. No.:CAS No. 83846-90-6)

2-(2-Hydroxyethoxy)ethyl D-glucopyranoside

Cat. No.: B12662473
CAS No.: 83846-90-6
M. Wt: 268.26 g/mol
InChI Key: DFVFAJRQBLQACP-ZKZCYXTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Hydroxyethoxy)ethyl D-glucopyranoside is a useful research compound. Its molecular formula is C10H20O8 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O8 B12662473 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside CAS No. 83846-90-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83846-90-6

Molecular Formula

C10H20O8

Molecular Weight

268.26 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-[2-(2-hydroxyethoxy)ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C10H20O8/c11-1-2-16-3-4-17-10-9(15)8(14)7(13)6(5-12)18-10/h6-15H,1-5H2/t6-,7-,8+,9-,10?/m1/s1

InChI Key

DFVFAJRQBLQACP-ZKZCYXTQSA-N

Isomeric SMILES

C(COCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

C(COCCOC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

Contextualization Within the Field of Glycoside Chemistry

Glycoside chemistry is a significant branch of organic chemistry that studies molecules in which a sugar is bonded to another functional group via a glycosidic bond. wikipedia.org These compounds are ubiquitous in nature, playing critical roles in a vast array of biological processes. numberanalytics.com Glycosides are structurally diverse, generally comprising a sugar part (the glycone) and a non-sugar part (the aglycone). numberanalytics.com The glycone can be a single sugar unit (monosaccharide) or multiple units (oligosaccharide), while the aglycone can range from a simple alcohol to a complex steroid or flavonoid. numberanalytics.com

The formation of the glycosidic bond is a central challenge and focus in carbohydrate chemistry. rsc.org This bond connects the anomeric carbon of the sugar to the aglycone. Depending on the stereochemistry at the anomeric center, the linkage can be classified as either alpha (α) or beta (β), a distinction that dramatically influences the molecule's three-dimensional shape and biological activity. rsc.orgnih.govrsc.org The synthesis of glycosides can be achieved through chemical methods or enzymatic processes, with enzymes like glycosyltransferases and glycosidases offering high specificity in bond formation and cleavage, respectively. wikipedia.orgnumberanalytics.com

2-(2-Hydroxyethoxy)ethyl D-Glucopyranoside is an O-glycoside, where the sugar moiety is linked to the aglycone through an oxygen atom. numberanalytics.com Specifically, it is a glucoside, as the sugar component is glucose. wikipedia.org The aglycone is 2-(2-hydroxyethoxy)ethanol. These types of structures, known as alkyl glycosides, are recognized for their properties as nonionic surfactants, among other applications. nih.gov

Significance of the D Glucopyranoside Structural Moiety in Research

The D-glucopyranoside unit, a six-membered ring form of D-glucose, is a fundamental building block in glycobiology and medicinal chemistry. Its prevalence in nature makes it a key subject of research for understanding biological recognition processes. The specific arrangement of its hydroxyl groups allows for a complex network of hydrogen bonds, which are crucial for its interaction with biological macromolecules like proteins. nih.govrsc.org

Research has extensively studied how the stereochemistry of the D-glucopyranoside moiety, particularly the orientation of the substituent at the anomeric carbon (α or β), affects molecular recognition. nih.govrsc.org For instance, the equatorial position of the aglycone in a β-glucopyranoside can lead to different and often more stable binding interactions with receptors compared to the axial arrangement in an α-anomer. nih.govrsc.org

Table 1: Comparison of Anomeric Configurations

Anomer Aglycone Position at C1 General Binding Characteristics
α-D-Glucopyranoside Axial Can lead to specific but sometimes less stable receptor-ligand complexes compared to the β-anomer. nih.govrsc.org

Overview of Research Trajectories for 2 2 Hydroxyethoxy Ethyl D Glucopyranoside and Its Analogues

Research involving 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside and its analogues primarily explores their synthesis, physical-chemical properties, and applications stemming from their amphiphilic nature. These compounds belong to the broader class of alkyl polyglycosides (APGs), which are known as environmentally friendly nonionic surfactants.

One major research trajectory is the enzymatic synthesis of such glycosides. nih.gov Traditional chemical synthesis often requires harsh conditions and the use of protecting groups, leading to byproducts. In contrast, enzymatic methods, often employing glycosidases or glycosyltransferases, can offer high regio- and stereoselectivity under milder conditions. nih.govresearchgate.net For example, research has demonstrated the use of enzymes from sources like Xanthomonas campestris for the selective production of alkyl α-D-glucopyranosides. nih.gov Similarly, crude enzyme preparations from fruit seeds have been explored as cost-effective biocatalysts for synthesizing alkyl β-D-glucopyranosides. researchgate.net

Another significant area of investigation is the application of these compounds in materials science and catalysis. Analogues of this compound, particularly those with different alkyl chains or modified sugar units, are synthesized and incorporated into more complex structures like crown ethers. researchgate.netnih.gov These sugar-based macrocycles have shown promise as chiral phase-transfer catalysts, capable of inducing asymmetry in chemical reactions. nih.gov The rigidity and chirality of the glucopyranoside unit are crucial for the enantioselectivity of these catalysts. nih.gov

Furthermore, research delves into the self-assembly properties of these amphiphilic molecules in solution, a key aspect of their function as surfactants. The hydrophilic glucose headgroup and the variable hydrophobicity of the aglycone tail dictate their behavior at interfaces and their ability to form micelles and other aggregates. This has implications for their use in detergents, emulsifiers, and foaming agents in various industries. While specific studies on this compound are part of this broader field, much of the detailed research focuses on a range of related alkyl glycosides with varying alkyl chain lengths, such as 2-ethylhexyl mono-D-glucopyranoside. europa.eu

Finally, the fundamental interactions of D-glucopyranosides with other molecules continue to be a subject of intense academic scrutiny. nih.govrsc.org Studies on model systems, such as the binding of methyl α-D-glucopyranoside to artificial receptors, provide deep insights into the non-covalent interactions that govern molecular recognition, which is fundamental to all biological processes. nih.govrsc.org

Table 2: Selected Analogues and Their Research Focus

Compound/Analogue Class Aglycone Example Primary Research Focus
Alkyl α-D-Glucopyranosides 1-Octanol Selective enzymatic synthesis and bioactivity. nih.gov
Alkyl β-D-Glucopyranosides Various alcohols Synthesis using cost-effective biocatalysts (e.g., fruit seed meal). researchgate.net
Glucopyranoside-based Crown Ethers Varies (incorporated into macrocycle) Asymmetric phase-transfer catalysis. researchgate.netnih.gov
2-Ethylhexyl D-glucopyranoside 2-Ethylhexanol Surfactant properties and industrial applications. europa.eu

Synthetic Strategies and Chemical Evolution of this compound

The synthesis of this compound, a molecule featuring a hydrophilic aglycone attached to a glucose unit, involves precise chemical strategies to form the glycosidic bond and manage the reactive hydroxyl groups. Both classical chemical methods and modern enzymatic approaches offer pathways to this compound, each with distinct advantages regarding selectivity, yield, and environmental impact.

Applications in Biochemical and Biomedical Research

Role as Intermediates in Complex Molecule Synthesis

The structure of 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside makes it an ideal starting point for the chemical construction of a variety of biologically relevant molecules. Its hydroxyl groups can be selectively protected or activated, and the ethylene (B1197577) glycol linker provides a point of attachment for other molecular entities.

In the field of medicinal chemistry and drug discovery, derivatives of simple sugars, known as glycosides, are often used as building blocks for the synthesis of more complex molecules. While direct evidence for this compound as a precursor to a specific commercial drug is not prevalent in publicly available literature, its structural motifs are common in bioactive compounds. Glycosides, in general, are investigated for their potential in drug delivery systems due to their biocompatibility and the stability of the glycosidic bond. The synthesis of various glycoside derivatives often involves the use of protected sugar building blocks. For instance, the synthesis of more complex glucopyranosides can be achieved through the reaction of D-glucose with an alcohol in the presence of an acid catalyst.

Functionally similar molecules, such as azido-functionalized glycosides like 2-(2-Azidoethoxy)ethyl 2-acetamido-2-deoxy-α-D-glucopyranoside, serve as crucial intermediates in the synthesis of glycoconjugates through click chemistry. sigmaaldrich.comchemicalbook.com These building blocks are essential for creating custom carbohydrate structures for various research purposes. The core structure of this compound provides a non-reactive, hydrophilic spacer that can be valuable in the design of such building blocks for pharmaceutical research.

A primary application of this compound and its derivatives is in the synthesis of glycoconjugates and neoglycoproteins. nih.gov These synthetic molecules, which consist of a carbohydrate part linked to a protein or a lipid, are invaluable tools for studying carbohydrate-protein interactions, which are fundamental to many biological processes including cell recognition, signaling, and immune responses.

The synthesis of neoglycoproteins can be achieved through several methods, including the coupling of a carbohydrate derivative to a protein like bovine serum albumin (BSA). nih.govrsc.org For example, allyl glycosides can be converted into derivatives that can be coupled to proteins. rsc.org While not directly using this compound, these methods illustrate the general strategies where a functionalized glucoside could be employed. The ethylene glycol linker in this compound is particularly advantageous as it provides a flexible spacer that allows the carbohydrate moiety to be presented in a way that facilitates interaction with its biological target.

Table 1: Methods for Neoglycoprotein Synthesis

MethodDescriptionKey Reagents
Reductive AminationInvolves the reaction of an aldehyde or ketone group on the sugar with an amino group on the protein.Sodium cyanoborohydride
Active Ester MethodA carboxylic acid-functionalized sugar is activated with an N-hydroxysuccinimide (NHS) ester and then reacted with amino groups on the protein.EDC, NHS
Cysteamine (B1669678) CouplingAllyl glycosides are treated with cysteamine and then coupled to the protein.Cysteamine

Mechanistic Studies of Biological Interactions

The well-defined structure of this compound allows researchers to use it as a model substrate to investigate the mechanisms of various biological processes at the molecular level.

The glycosidic bond, which links the glucose unit to the ethylene glycol spacer in this compound, is the target of a large class of enzymes known as glycosidases or glycoside hydrolases. These enzymes play crucial roles in the breakdown of carbohydrates for metabolism and in various cellular signaling pathways.

Studying the enzymatic hydrolysis of simple glycosides like this compound can provide fundamental insights into the mechanism of these enzymes. nih.gov The rate of hydrolysis can be monitored under different conditions to determine the kinetic parameters of the enzyme. The stability of the glycosidic bond is influenced by factors such as the nature of the aglycone (the non-sugar part), and the presence of catalysts. For instance, studies on the hydrolysis of RNA nucleosides have shown that the 2'-hydroxy group can stabilize the glycosidic bond. nih.gov While this is in a different molecular context, it highlights the types of mechanistic questions that can be addressed using well-defined glycoside substrates.

Glycosides and their derivatives are known to interact with a variety of biomolecular targets. For example, ethyl α-D-glucopyranoside has been shown to have effects on human dermal fibroblasts, increasing their proliferation and the production of collagen. nih.gov This suggests that even simple glycosides can interact with cellular pathways.

The ethylene glycol spacer of this compound can be modified to attach fluorescent labels or other reporter groups, allowing for the direct visualization and quantification of its binding to target molecules. Such studies are crucial for understanding the molecular basis of carbohydrate-mediated biological events.

Table 2: Examples of Glycoside Interactions with Biological Systems

Glycoside DerivativeBiological EffectInvestigated System
Ethyl α-D-glucopyranosideIncreased proliferation and collagen productionHuman dermal fibroblasts nih.gov
Ethyl β-D-glucopyranosideAntimicrobial activityMicrobial assays
Salidroside (a phenylpropanoid glycoside)Various pharmacological activitiesNot specified sigmaaldrich.com

The ability to chemically modify this compound makes it a valuable scaffold for the development of molecular probes for cell biology and glycobiology research. By attaching reporter groups such as fluorophores, biotin, or photoaffinity labels, researchers can create tools to visualize, isolate, and identify carbohydrate-binding proteins (lectins) and other cellular components that interact with glucose.

For example, trifluoroethyl glucopyranosides have been used as selective tags for proteins and as probes for studying protein binding and catalytic sites. taylorfrancis.com The ethylene glycol linker in this compound offers a convenient point for the attachment of such tags, creating a bifunctional molecule that can both bind to a target and report on that interaction. These probes are instrumental in mapping the "glycome" and understanding the roles of carbohydrates in health and disease.

Applications in Drug Delivery System Research

The unique structural characteristics of this compound, featuring a hydrophilic glucose head and a flexible hydroxyethoxyethyl tail, have positioned it as a compound of interest in the field of drug delivery system research. Its amphiphilic nature allows for the formation of supramolecular structures in aqueous environments, which can be harnessed for the encapsulation and delivery of therapeutic agents.

Micelle Formation and Self-Assembly in Biomedical Contexts

In aqueous solutions, amphiphilic molecules like this compound can spontaneously self-assemble into organized structures such as micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails of the molecules aggregate to minimize their contact with water, while the hydrophilic heads form a stabilizing corona at the interface with the aqueous medium. The concentration at which this phenomenon begins is known as the critical micelle concentration (CMC).

Research into structurally similar compounds, such as alkoxy ethoxyethyl β-D-glucopyranosides, provides valuable insights into the expected behavior of this compound. For a series of alkoxy ethoxyethyl β-D-glucopyranosides, it was observed that the CMC decreases as the length of the alkyl chain (the hydrophobic portion) increases. nih.gov This is a well-established trend for surfactants, as a larger hydrophobic group enhances the driving force for micellization.

These sugar-based surfactants, including the ethoxyethyl glucopyranosides, have been shown to exhibit excellent surface activity. nih.gov For instance, decoxy ethoxyethyl β-D-glucopyranoside demonstrated strong emulsifying properties for toluene/water and n-octane/water systems, indicating its ability to stabilize interfaces between immiscible liquids. nih.gov Furthermore, synergistic interactions have been observed in binary mixtures with other types of surfactants, such as sodium dodecyl sulfate (B86663) or cetyl trimethyl ammonium (B1175870) chloride, resulting in lower CMC values than the individual components. nih.gov This suggests that this compound could be a versatile component in mixed micellar systems for advanced drug delivery applications.

The self-assembly of these molecules into micelles creates a microenvironment capable of solubilizing poorly water-soluble drugs within the hydrophobic core. This is a critical application in pharmaceutical formulations, as many potent drug candidates are hindered by their low aqueous solubility, which limits their bioavailability. By encapsulating these drugs within the micellar core, their apparent solubility is increased, potentially leading to improved absorption and therapeutic efficacy. Conventional micellar carriers often disassemble upon dilution in the bloodstream, but systems with very low CMCs can maintain their integrity, highlighting the importance of this parameter in drug delivery design. nih.gov

Table 1: Surface Activity Properties of Alkoxy Ethoxyethyl β-D-Glucopyranosides

Alkyl Chain Length (n) Critical Micelle Concentration (CMC) Surface Tension at CMC (γcmc)
6 Higher Higher
8 Intermediate Intermediate
10 Lower Lower
12 Lowest Lowest

Note: This table illustrates the general trend observed for this class of compounds, where increasing the hydrophobicity of the tail leads to a lower CMC and greater surface tension reduction.

Analytical Methodologies for Research and Characterization of 2 2 Hydroxyethoxy Ethyl D Glucopyranoside

Quantitative Spectroscopic Techniques for Research Samples

Spectroscopic methods offer alternative or complementary approaches for the quantification of 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside.

Direct quantification of this compound using UV/Vis spectroscopy is generally not sensitive or selective because the molecule lacks a significant chromophore that absorbs in the UV-visible range (200-800 nm). arabjchem.orglibretexts.org However, indirect methods can be developed.

One such method involves the acid hydrolysis of the glycosidic bond to release glucose. arabjchem.org The liberated glucose, which is a reducing sugar, can then be quantified using a colorimetric assay. For example, the neocuproine (B1678164) assay involves the reduction of a Cu(II)-neocuproine complex by the reducing sugar, resulting in a colored Cu(I)-neocuproine complex that can be measured spectrophotometrically at approximately 452 nm. arabjchem.org The concentration of the glucoside is then calculated based on the amount of glucose released. This method is effective but requires a complete hydrolysis step and assumes that the target glucoside is the only source of the reducing sugar in the sample.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive characterization of complex samples. chromatographytoday.comresearchgate.net For this compound, the most powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govethernet.edu.et

LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov This technique allows for the determination of the molecular weight of the parent compound and its impurities, and tandem mass spectrometry (MS/MS) experiments can provide detailed structural information through fragmentation analysis. nih.gov This is invaluable for confirming the identity of the compound and for characterizing unknown by-products or degradation products in a research sample. aip.org Techniques like LC-NMR can also be used for unequivocal structure elucidation of isolated impurities. nih.gov

Method Validation and Robustness in Analytical Research

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo validation. researchgate.net Method validation for the analysis of this compound follows the International Council for Harmonisation (ICH) guidelines. europa.eu The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is typically used to establish linearity. europa.eu

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples. neliti.compharmtech.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euresearchgate.net

Robustness is an evaluation of a method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.comchromatographytoday.com It provides an indication of the method's reliability during normal usage. researchgate.net For an HPLC method, robustness testing might involve varying the mobile phase composition, pH, flow rate, and column temperature to observe the effect on the separation. chromatographytoday.com This ensures that the method is reliable and transferable between different laboratories or instruments.

Occurrence and Isolation in Natural Products Research

Identification in Plant Extracts and Natural Sources

While direct identification of 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside in plant extracts is not reported, the presence of analogous simple glucosides is well-established in various plant species. These compounds often exist as glycosidically bound aroma precursors or other secondary metabolites. For instance, ethyl β-D-glucopyranoside has been identified in the ethanolic extract of Scabiosa stellata L. nih.gov Similarly, various other alkyl and arylalkyl glucosides have been isolated from different plant sources.

The identification of these glucosides within a complex plant extract typically involves a preliminary extraction followed by chromatographic and spectroscopic analysis. The initial extraction is often performed using polar solvents like methanol (B129727) or ethanol (B145695) to efficiently solubilize the glycosides. This crude extract is then subjected to fractionation to separate compounds based on their polarity.

The table below summarizes the natural occurrence of some representative simple glucosides that are structurally related to the target compound.

Compound NameNatural SourceReference
Ethyl β-D-glucopyranosideScabiosa stellata L. nih.gov
Benzyl β-D-glucopyranosideAlpinia officinarum Hance (Smaller Galanga) nih.gov
Chavicol β-D-glucopyranosideAlpinia officinarum Hance nih.gov
Geraniol β-D-glucopyranosideZingiber officinale (Ginger) nih.gov
Linalool β-D-glucopyranosideZingiber officinale (Ginger) nih.gov

Isolation and Purification Methodologies

The isolation and purification of simple glucosides from plant extracts are multi-step processes that leverage the physicochemical properties of these molecules. A general workflow involves extraction, partitioning, and a series of chromatographic separations.

Initial Extraction: The plant material is typically macerated and extracted with a polar solvent. An 80% methanol solution is commonly used to extract glycosidically bound compounds from fresh plant rhizomes, as demonstrated in the study of ginger. nih.gov For dried plant materials, such as the barks of Ilex rotunda, a 50% ethanol solution has been effectively used. nih.gov

Preliminary Purification: The crude extract is often subjected to solid-phase extraction (SPE) to remove non-polar compounds and concentrate the glycosidic fraction. Amberlite XAD-2 resin is a common choice for this purpose, where the aqueous extract is passed through the resin, which retains the glycosides. nih.gov These can then be eluted with a solvent of intermediate polarity like ethyl acetate (B1210297) or methanol.

Chromatographic Separation: High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are powerful techniques for the fine purification of individual glucosides from the enriched fraction. nih.govnih.govnih.gov

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing the risk of irreversible adsorption and decomposition of samples. It has been successfully used for the preparative isolation of glycosides from the barks of Ilex rotunda using a two-phase solvent system of ethyl acetate-n-butanol-water. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the final purification of glucosides. nih.gov Columns such as C18 are effective in separating these polar compounds based on subtle differences in their hydrophobicity.

The following table outlines a typical purification scheme for simple glucosides from a plant source.

StepMethodDetailsPurpose
1Solvent ExtractionMaceration with aqueous methanol or ethanol.To extract a broad range of polar and semi-polar compounds, including glucosides.
2Solid-Phase Extraction (SPE)Adsorption on Amberlite XAD-2 resin followed by elution.To remove highly polar (sugars, salts) and non-polar (lipids, chlorophylls) impurities and enrich the glycoside fraction.
3Column ChromatographyFlash chromatography on silica (B1680970) gel or reversed-phase (C18) material.To fractionate the enriched extract based on polarity, leading to partial separation of individual glucosides.
4Preparative HPLC/HSCCCReversed-phase HPLC or HSCCC with a suitable solvent system.To achieve high-purity isolation of the target glucoside.

Structural Elucidation of Natural Variants

Once a pure glucoside is isolated, its chemical structure is determined using a combination of spectroscopic techniques. The primary methods for the structural elucidation of simple glucosides are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the compound and its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like glucosides, which helps in determining the molecular ion peak [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a glucoside, the anomeric proton (the proton on the carbon atom of the glucose unit linked to the aglycone) typically appears as a distinct doublet in the downfield region (around δ 4.0-5.5 ppm). The coupling constant (J-value) of this doublet helps in determining the stereochemistry of the glycosidic bond (α or β).

¹³C NMR (Carbon NMR): This provides information about the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the glucose unit and the aglycone are characteristic and aid in the structural assignment.

2D NMR Techniques: More complex structures and unambiguous assignments are achieved using two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.

The crystal structure of some short-chain alkyl α-D-glucopyranosides has also been determined by X-ray crystallography, which provides definitive information about the three-dimensional arrangement of atoms in the solid state. nih.gov

The table below lists the key analytical techniques and the type of information they provide for the structural elucidation of simple glucosides.

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and molecular formula.
¹H NMRNumber and chemical environment of protons, stereochemistry of the anomeric center.
¹³C NMRNumber and chemical environment of carbon atoms.
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms (H-H, C-H), complete structural assembly.
X-ray CrystallographyThree-dimensional molecular structure in the crystalline state. nih.gov

Emerging Research Directions and Future Perspectives in 2 2 Hydroxyethoxy Ethyl D Glucopyranoside Studies

Advanced Glycoside Engineering and Design

The tailored synthesis of glycosides like 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside is pivotal for exploring their full potential. Modern glycoside engineering is moving beyond traditional chemical methods towards more sophisticated and sustainable approaches, particularly chemoenzymatic and biocatalytic syntheses.

Chemoenzymatic Synthesis: This hybrid approach combines the strengths of chemical synthesis and enzymatic catalysis to achieve high selectivity and efficiency. For alkoxyethyl glycosides, a key strategy involves the enzymatic glycosylation of a chemically synthesized aglycon. For instance, a laccase/TEMPO (2,2,6,6-tetramethylpiperidinyloxy) system can be used for the selective oxidation of primary alcohols in alkyl glycosides, a technique that could be adapted to modify the terminal hydroxyl group of 2-(2-hydroxyethoxy)ethanol prior to or after glycosylation. lu.senih.gov This allows for the introduction of new functionalities with high precision.

Biocatalytic Synthesis: The use of enzymes, such as glycosidases and glycosyltransferases, offers a green and highly specific route to glycoside synthesis. nih.gov Glycosynthases, which are engineered glycosidases, are particularly promising as they can synthesize glycosidic bonds without the risk of hydrolysis. nih.gov The synthesis of ether-linked lipids and glycosides can be achieved using specific enzymes that operate under mild conditions, offering a significant advantage over traditional chemical methods that often require harsh reagents and protecting group strategies. nih.govchemrxiv.orgscholaris.ca For this compound, a potential biocatalytic route would involve a glycosyltransferase or a glycosynthase to couple D-glucose with 2-(2-hydroxyethoxy)ethanol. The choice of enzyme and reaction conditions would be critical in controlling the anomeric stereochemistry (α or β) of the glycosidic bond.

The table below outlines potential enzymatic approaches for the synthesis of this compound and its derivatives.

Enzyme ClassSpecific Enzyme TypeSubstratesPotential ProductKey Advantages
GlycosyltransferasesGlucosyltransferaseActivated Glucose Donor (e.g., UDP-glucose), 2-(2-hydroxyethoxy)ethanolThis compoundHigh regioselectivity and stereoselectivity
Glycosidases (engineered)GlycosynthaseActivated Glycosyl Donor (e.g., glycosyl fluoride), 2-(2-hydroxyethoxy)ethanolThis compoundHigh yield, no product hydrolysis
Hydrolases (for modification)Laccase/TEMPO systemThis compoundOxidized derivatives (e.g., carboxylic acid terminated)Green chemistry, high specificity for primary alcohols

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The distinct amphiphilic nature of this compound makes it a prime candidate for interdisciplinary research, particularly in the development of novel biomaterials. The interface of chemistry, biology, and materials science provides a fertile ground for innovation.

Self-Assembly and Biomaterials: Glycolipids and other sugar-based amphiphiles are known to self-assemble into various nanostructures such as micelles, vesicles, and liquid crystals. nih.govresearchgate.netresearchgate.netcore.ac.uk The introduction of an oxyethylene spacer, as seen in this compound, has been shown to improve water solubility while maintaining surface activity in related alkyl glycosides. researchgate.netresearchgate.net This property is crucial for applications in drug delivery, where the glycoside could form micelles to encapsulate hydrophobic drugs, and in personal care products as a mild, biodegradable surfactant.

Stimuli-Responsive Materials: The hydroxyl groups on both the glucose unit and the terminus of the ethoxy chain offer sites for chemical modification, enabling the creation of "smart" or stimuli-responsive materials. nih.govsigmaaldrich.comresearchgate.net For example, these hydroxyls could be functionalized with polymers that respond to changes in temperature or pH. Such materials could be used to create hydrogels for tissue engineering or controlled drug release systems. rsc.orgscispace.com A hydrogel based on a modified this compound could be designed to release a therapeutic agent in response to the acidic microenvironment of a tumor.

The table below summarizes the potential applications of this compound in materials science, based on its structural features.

Structural FeaturePropertyPotential ApplicationRelevant Scientific Fields
Amphiphilic NatureSurface activity, self-assemblySurfactants, emulsifiers, drug delivery vehiclesMaterials Science, Chemistry
Poly-hydroxyl GroupsHydrophilicity, sites for modificationHydrogels, biocompatible coatingsBiomaterials, Chemistry, Biology
Flexible Ether LinkageConformational flexibilityComponent of stimuli-responsive polymersMaterials Science, Polymer Chemistry
Biodegradable MoietyEnvironmental compatibilityGreen surfactants, biodegradable plasticsEnvironmental Science, Chemistry

Computational Predictions and Machine Learning in Glycoscience

Computational tools are becoming indispensable in modern chemical and biological research. For a molecule like this compound, computational predictions and machine learning offer powerful ways to anticipate its properties and guide experimental work.

Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the behavior of this compound in different environments. nih.govcfs.ac.ukresearchgate.netnih.gov These simulations can predict how the molecule will self-assemble in aqueous solution, how it will interact with cell membranes, and its conformational preferences. This information is invaluable for designing its use in drug delivery systems or as a surfactant. For example, simulations could help in understanding the stability of micelles formed by this glycoside and their capacity to load a specific drug molecule.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. nih.govwikipedia.orgmdpi.com While no specific QSAR studies on this compound have been published, machine learning algorithms can be trained on datasets of similar glycosides to predict its properties. researchgate.netnih.govacs.orgnih.govmdpi.com For instance, a machine learning model could be developed to predict its critical micelle concentration (CMC), its potential as an α-glucosidase inhibitor, or its biodegradability based on its structural descriptors. This predictive capability can significantly accelerate the research and development process by prioritizing the most promising applications and modifications.

The following table illustrates how computational approaches can be applied to study this compound.

Computational MethodApplicationPredicted PropertiesPotential Impact
Molecular Dynamics (MD)Simulating self-assembly and membrane interactionsMicelle stability, aggregation number, interaction with lipid bilayersDesign of drug delivery systems and surfactants
Quantum Mechanics (QM)Calculating electronic properties and reaction mechanismsReactivity of hydroxyl groups, stability of conformersGuiding chemical synthesis and modification
QSAR / Machine LearningPredicting biological and physicochemical propertiesCMC, HLB value, potential bioactivity, toxicityRapid screening for potential applications, reducing experimental costs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.